Mirabijalone D

BACE1 inhibition Alzheimer's disease Rotenoid

Mirabijalone D is a validated, non-competitive BACE1 inhibitor (IC50=4.24μM, Ki=4.28μM) with proven cellular Aβ1-42 reduction. Unlike inactive or less potent rotenoid analogs, this specific compound ensures reproducible target engagement. Sourced from Mirabilis jalapa; ideal for Alzheimer's research and SAR studies.

Molecular Formula C18H14O7
Molecular Weight 342.3 g/mol
Cat. No. B130547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirabijalone D
Molecular FormulaC18H14O7
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC
InChIInChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3
InChIKeySUWMBRRWYKHHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Mirabijalone D: A Quantitatively Characterized Rotenoid BACE1 Inhibitor for Neuroscience and AD Research Procurement


Mirabijalone D (CAS 485811-84-5) is a C-methylrotenoid compound of the flavonoid class, isolated from natural sources including the roots of Mirabilis jalapa and suspension cultures of Abronia nana [1]. It belongs to the rotenoid subfamily of isoflavonoids, characterized by a cis-fused pentacyclic ring system [2]. The compound is a non-competitive inhibitor of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease pathology, and has been shown to inhibit Aβ1-42 production in cellular models [1].

Why Generic Rotenoid Substitution Fails: The Specific Pharmacological Fingerprint of Mirabijalone D


Generic substitution within the rotenoid class is not scientifically justified due to pronounced variability in both target engagement and functional efficacy across structurally related compounds. For instance, while Mirabijalone D demonstrates potent, non-competitive inhibition of BACE1 with an IC50 of 4.24 μM and a Ki of 4.28 μM, the closely related rotenoid boeravinone A methyl ether is completely inactive against this target [1]. Even among active congeners, efficacy differs dramatically; abronione A exhibits a ~15-fold higher IC50 (62.21 μM) than Mirabijalone D, demonstrating that minor structural modifications lead to a loss of therapeutic potency [1]. Furthermore, the inhibition of Aβ1-42 production, a functional cellular readout, is a specific attribute demonstrated for Mirabijalone D but not uniformly shared by its analogs [1]. Therefore, procurement based on class-level assumptions risks significant experimental variance, target inactivity, or functional irrelevance, making the selection of the specific, characterized entity (Mirabijalone D) critical for reproducible research outcomes.

Quantitative Differentiation of Mirabijalone D: Direct Comparative Evidence for Scientific and Procurement Decisions


Direct Head-to-Head Comparison of BACE1 Inhibition Potency (IC50) Against Closest Rotenoid Analogs

Mirabijalone D demonstrates superior BACE1 inhibitory potency compared to its closest structural analog, abronione A, in a head-to-head biochemical assay. The IC50 of Mirabijalone D (4.24 μM) is nearly 15-fold lower (more potent) than that of abronione A (62.21 μM) [1]. Furthermore, the comparator boeravinone D showed a comparable but slightly higher IC50 (4.77 μM) [1]. A third analog, boeravinone A methyl ether, was completely inactive against BACE1, demonstrating that minor structural changes can abolish target engagement [1].

BACE1 inhibition Alzheimer's disease Rotenoid IC50 Enzyme assay

Comparative Non-Competitive Inhibition Mechanism and Binding Affinity (Ki) for Mirabijalone D

Mirabijalone D acts as a non-competitive inhibitor of BACE1, a mechanism it shares with boeravinone D. Quantitative kinetic analysis reveals a Ki (inhibition constant) of 4.28 μM for Mirabijalone D, which is marginally more favorable (lower) than the Ki of 5.01 μM observed for boeravinone D [1]. The non-competitive mode of inhibition was determined by Dixon plot analysis [1].

Enzyme kinetics Non-competitive inhibition Ki BACE1 Mechanism of action

Functional Cellular Efficacy: Differential Inhibition of Aβ1-42 Production in APPSW-N2a Cells

Mirabijalone D demonstrates functional activity in a disease-relevant cellular model. At a concentration of 50 μM, Mirabijalone D inhibited the production of the pathogenic Aβ1-42 peptide by 43.7% in APPSW-N2a neuroblastoma cells [1]. While direct quantitative cellular comparison data for other rotenoids are not reported in the primary study, this functional inhibition confirms that the BACE1 inhibitory activity of Mirabijalone D translates into a downstream pharmacodynamic effect on amyloid-beta processing, a key hallmark of Alzheimer's disease pathology.

Aβ1-42 Amyloid-beta Alzheimer's disease Cellular assay Functional inhibition

Target Selectivity Profile: Specific Inhibition of BACE1 Over Other Serine Proteases

Mirabijalone D exhibits a high degree of selectivity for BACE1 over a panel of other serine proteases. At concentrations up to 1.0 mM (which is >235-fold higher than its BACE1 IC50), Mirabijalone D did not inhibit the activity of trypsin, chymotrypsin, or elastase [1]. This selectivity profile was also observed for boeravinone D and abronione A, indicating a class-level characteristic for these C-methylrotenoids [1].

Selectivity Off-target effects Protease panel BACE1 Specificity

High-Value Research and Industrial Application Scenarios for Mirabijalone D


Alzheimer's Disease Drug Discovery: BACE1 Lead Optimization and Probe Compound Studies

Based on its characterized non-competitive BACE1 inhibition (IC50 = 4.24 μM, Ki = 4.28 μM) and demonstrated cellular reduction of Aβ1-42 production (43.7% inhibition at 50 μM), Mirabijalone D serves as a validated small-molecule probe for studying allosteric BACE1 modulation [1]. Its established selectivity over other serine proteases reduces the risk of off-target effects in cellular assays, making it a robust tool for target validation studies and a suitable reference compound for screening new chemical entities targeting the amyloidogenic pathway [1].

Neuroscience Research: Mechanistic Studies of Amyloid Precursor Protein (APP) Processing

In neuroscience laboratories focused on the molecular mechanisms of Alzheimer's disease, Mirabijalone D is a functionally active tool for dissecting APP processing. The quantitative data on Aβ1-42 reduction in APPSW-N2a cells (43.7% inhibition at 50 μM) provides a clear benchmark for its efficacy in modulating the amyloid cascade [1]. Researchers can employ Mirabijalone D to investigate the downstream consequences of BACE1 inhibition on amyloid plaque formation, synaptic function, and other disease-relevant endpoints, with confidence in its specific and characterized activity.

Comparative Rotenoid Pharmacology: Structure-Activity Relationship (SAR) and Chemical Biology Studies

The stark differences in BACE1 inhibitory potency among structurally related rotenoids (e.g., Mirabijalone D IC50 = 4.24 μM vs. abronione A IC50 = 62.21 μM; boeravinone A methyl ether inactive) highlight Mirabijalone D's value in SAR and chemical biology investigations [1]. Researchers can leverage this compound to understand the key structural determinants of C-methylrotenoids required for potent BACE1 engagement and to probe the chemical space around the allosteric binding site, thereby informing the design of more potent and selective BACE1 modulators.

Analytical Chemistry and Natural Product Research: Reference Standard for Rotenoid Identification and Quantification

As a well-characterized rotenoid with a defined molecular structure (C18H14O7, MW 342.30 g/mol) and distinct spectroscopic features, Mirabijalone D serves as a reliable reference standard for the identification, purification, and quantification of rotenoids from natural sources [2]. Its availability as a pure compound supports analytical method development (e.g., HPLC, LC-MS) for phytochemical analysis of Mirabilis and Abronia species, and it can be used as a marker compound in quality control of botanical extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirabijalone D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.